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Application Note: Determination of Magnetic
Susceptibility of Nickel Complexes
For Researchers, Scientists, and Drug Development
Professionals
This application note provides detailed protocols for the experimental determination of the

magnetic susceptibility of nickel complexes, a critical parameter for characterizing their

electronic structure and bonding. The methods described are the Evans NMR method, the

Gouy balance method, and Superconducting Quantum Interference Device (SQUID)

magnetometry.

Introduction
The magnetic properties of nickel complexes are of significant interest in various fields,

including coordination chemistry, materials science, and drug development. The effective

magnetic moment (µ_eff) of a nickel complex, derived from its magnetic susceptibility, provides

valuable information about the number of unpaired electrons and the geometry of the

coordination sphere. Nickel(II), a d⁸ ion, can exist in various geometries, such as octahedral,

tetrahedral, and square planar, which in turn dictate its magnetic behavior. Tetrahedral and

octahedral Ni(II) complexes are typically paramagnetic, possessing two unpaired electrons,

while square planar complexes are generally diamagnetic.[1]
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This document outlines three common experimental techniques for measuring magnetic

susceptibility, each with its own advantages and applications.

I. Experimental Methods and Protocols
Three primary methods for measuring the magnetic susceptibility of nickel complexes are

detailed below: the Evans method, the Gouy method, and SQUID magnetometry.

A. Evans Method (NMR Spectroscopy)
The Evans method is a widely used solution-based technique that utilizes Nuclear Magnetic

Resonance (NMR) spectroscopy to determine magnetic susceptibility.[2][3] It relies on

measuring the change in the chemical shift of a reference signal (usually the solvent) in the

presence of a paramagnetic species.[3]

Sample Preparation:

Prepare a solution of the nickel complex of accurately known concentration (e.g., 0.01 M)

in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[3]

Prepare a reference NMR tube containing the pure deuterated solvent.

Alternatively, a coaxial NMR tube can be used, with the solution of the paramagnetic

complex in the outer tube and the pure solvent in the inner tube.[3]

Instrumentation:

A standard high-resolution NMR spectrometer.

Data Acquisition:

Acquire the ¹H NMR spectrum of the pure solvent (reference).

Acquire the ¹H NMR spectrum of the solution containing the nickel complex.

Identify a sharp, well-resolved solvent peak (e.g., residual CHCl₃ in CDCl₃) or an inert

reference compound.
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Measure the difference in the chemical shift (Δδ in ppm) of the reference peak between

the two spectra.

Calculation of Molar Magnetic Susceptibility (χ_M): The molar magnetic susceptibility can be

calculated using the following equation:[2][4]

χ_M = (3 * Δf) / (2π * f * m) + χ₀ + χ₀ * (d₀ - dₛ) / m

Where:

Δf is the difference in frequency (in Hz) of the reference peak.[4]

f is the operating frequency of the NMR spectrometer (in Hz).[4]

m is the concentration of the paramagnetic substance in g/cm³.[4]

χ₀ is the mass susceptibility of the solvent.[4]

d₀ and dₛ are the densities of the solvent and solution, respectively.[4]

Calculation of Effective Magnetic Moment (µ_eff): The effective magnetic moment is then

calculated using the molar magnetic susceptibility:[5]

µ_eff = √[(3 * k * T) / (N * µ_B²)] * √χ'_M ≈ 2.828 * √χ'_M * T

Where:

χ'_M is the corrected molar magnetic susceptibility (corrected for diamagnetism).

T is the absolute temperature in Kelvin.

k is the Boltzmann constant.

N is Avogadro's number.

µ_B is the Bohr magneton.

B. Gouy Method
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The Gouy method is a classical and straightforward technique for measuring the magnetic

susceptibility of solid samples.[5][6] It involves weighing a cylindrical sample in the presence

and absence of a strong magnetic field using a Gouy balance.[7][8]

Sample Preparation:

The nickel complex should be a fine, homogeneous powder.[7]

The powder is packed uniformly into a long, cylindrical Gouy tube.

Instrumentation:

A Gouy balance, which consists of an analytical balance and a powerful electromagnet.[8]

Data Acquisition:

Step 1: Weigh the empty Gouy tube with the magnetic field off (W₁) and on (W₂). The

difference gives the force on the empty tube (δ = W₂ - W₁).[5]

Step 2: Fill the tube with a calibrant (e.g., HgCo(SCN)₄ or [Ni(en)₃]S₂O₃) to a specific

height and weigh it with the field off (W₄) and on (W₅).[5][9]

Step 3: Empty and clean the tube, then fill it with the nickel complex sample to the same

height as the calibrant. Weigh the sample with the field off (W₆) and on (W₇).[5]

Step 4: Measure the temperature at which the measurements are performed.

Calculation of Molar Magnetic Susceptibility (χ_M): The mass susceptibility (χ_g) of the

sample is calculated using the following formula:[5]

χ_g = [α + β * (W₇ - W₆ - δ)] / (W₆ - W₁)

Where α and β are constants determined from the calibration measurements.[5] The molar

susceptibility (χ_M) is then obtained by multiplying the mass susceptibility by the molar mass

(M) of the complex.

Diamagnetic Correction: The measured molar susceptibility (χ_M) must be corrected for the

diamagnetic contributions of the constituent atoms and ligands using Pascal's constants.[10]
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[11][12] The corrected molar susceptibility (χ'_M) is given by:

χ'_M = χ_M - χ_D

where χ_D is the sum of the diamagnetic corrections for all atoms in the molecule.

Calculation of Effective Magnetic Moment (µ_eff): The effective magnetic moment is

calculated from the corrected molar susceptibility using the same formula as in the Evans

method.

C. SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive

method for measuring magnetic susceptibility.[13][14] It can measure very small magnetic

moments and allows for the study of magnetic properties over a wide range of temperatures

and applied magnetic fields.[15][16]

Sample Preparation:

A small, accurately weighed amount of the powdered nickel complex is placed in a gelatin

capsule or a straw, which is then mounted in the SQUID magnetometer.[16]

Instrumentation:

A SQUID magnetometer (e.g., Quantum Design MPMS).[15]

Data Acquisition:

The sample is cooled to a low temperature (e.g., 2 K).

The magnetic moment of the sample is measured as a function of temperature (typically

from 2 K to 300 K) at a constant applied magnetic field.

Variable-field magnetization measurements can also be performed at a constant

temperature.[15]

Data Analysis:
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The raw data (magnetic moment vs. temperature) is used to calculate the molar magnetic

susceptibility (χ_M) at each temperature point.

The data is often presented as a plot of χ_M*T versus T. For a simple paramagnetic

system following the Curie Law, this plot should be a horizontal line. Deviations can

indicate magnetic ordering or zero-field splitting.[15]

The effective magnetic moment (µ_eff) can be calculated at each temperature.

II. Data Presentation
The following table summarizes typical magnetic susceptibility data for different types of

nickel(II) complexes.

Complex
Geometry

Example
Complex

Number of
Unpaired
Electrons (n)

Theoretical
Spin-only µ_eff
(BM)

Experimental
µ_eff (BM)

Octahedral [Ni(H₂O)₆]²⁺ 2 2.83 2.9 - 3.4

Octahedral [Ni(en)₃]²⁺ 2 2.83 3.1 - 3.3

Tetrahedral [NiCl₄]²⁻ 2 2.83 3.5 - 4.0

Square Planar [Ni(CN)₄]²⁻ 0 0 Diamagnetic

Note: The experimental magnetic moments for octahedral and tetrahedral Ni(II) complexes are

often higher than the spin-only value due to orbital contributions.

III. Visualization of Experimental Workflow
The general workflow for determining the magnetic susceptibility of a nickel complex is

illustrated below.
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Caption: General workflow for magnetic susceptibility measurement.

The logical flow from sample preparation to data interpretation is depicted in the following

diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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